2-Ethoxy-4-fluoroaniline hydrochloride

Salt selection Solid form stability Pharmaceutical intermediates

Reproducibility in multi-step heterocyclic synthesis demands building blocks with consistent stability and solubility. The free base form (CAS 178993-28-7) requires cold storage, risking batch variability. • 2-Ethoxy-4-fluoroaniline hydrochloride (CAS 850568-36-4) resolves this: the HCl salt ensures room-temperature stability and enhanced aqueous solubility. • Pre-installed ethoxy/fluoro substituents streamline medicinal chemistry campaigns, enabling efficient construction of benzimidazole and quinazoline scaffolds. • Reliable long-term storage reduces batch-to-batch variability, assuring procurement managers of consistent supply for complex syntheses.

Molecular Formula C8H11ClFNO
Molecular Weight 191.63 g/mol
CAS No. 850568-36-4
Cat. No. B1418702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-4-fluoroaniline hydrochloride
CAS850568-36-4
Molecular FormulaC8H11ClFNO
Molecular Weight191.63 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)F)N.Cl
InChIInChI=1S/C8H10FNO.ClH/c1-2-11-8-5-6(9)3-4-7(8)10;/h3-5H,2,10H2,1H3;1H
InChIKeyQHJRIDOJLJQKLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-4-fluoroaniline HCl: Key Building Block


2-Ethoxy-4-fluoroaniline hydrochloride (CAS 850568-36-4) is a fluorinated aromatic amine derivative with the molecular formula C₈H₁₁ClFNO and a molecular weight of approximately 191.63 g/mol . It belongs to the class of substituted anilines and is characterized by an ethoxy group (-OCH₂CH₃) at the 2-position and a fluorine atom at the 4-position of the benzene ring, with the hydrochloride salt form enhancing its stability and solubility compared to its free base counterpart [1]. This compound is primarily employed as a critical intermediate and building block in organic synthesis, particularly for the construction of heterocyclic systems such as benzimidazoles and quinazolines , making it a valuable synthon in pharmaceutical and agrochemical research.

Building Block Fluorinated aniline hydrochloride salt
Key Synthon Precursor for benzimidazole/quinazoline scaffolds
Research Context Medicinal and agrochemical intermediate synthesis

Non-Interchangeability of 2-Ethoxy-4-fluoroaniline HCl


Fluoroanilines constitute a broad class of compounds, but subtle variations in substitution pattern and salt form lead to profound differences in their physicochemical properties and synthetic utility. The specific 2-ethoxy, 4-fluoro substitution pattern on the aniline ring, combined with its hydrochloride salt form, directly influences reactivity, stability, and solubility. For example, the presence of an electron-donating ethoxy group ortho to the amine alters nucleophilicity compared to unsubstituted anilines , while the para-fluorine atom modulates lipophilicity . Furthermore, the hydrochloride salt provides significantly enhanced aqueous solubility and storage stability over the free base form (CAS 178993-28-7), which is essential for reproducible reaction outcomes [1]. Therefore, generic substitution with a different isomer, salt, or analog without rigorous validation introduces significant risk of failed syntheses or altered biological activity in downstream applications.

HCl salt (target)
Free base form – storage stability and solubility may shift, risking synthesis reproducibility
2-Ethoxy-4-fluoro isomer
Positional isomers – altered electronic profile impacts reactivity and partitioning behavior

2-Ethoxy-4-fluoroaniline HCl: Procurement Evidence Guide


Stability Advantage of Hydrochloride Salt

The target compound is offered as a hydrochloride salt, a strategic choice to improve its physicochemical profile for reliable use in synthetic workflows. In contrast to its free base analog (2-Ethoxy-4-fluoroaniline, CAS 178993-28-7), the hydrochloride salt provides tangible benefits in handling and stability. While specific quantitative stability data for this exact compound is not published in the primary literature, the well-established principle of salt formation is a class-level inference supported by commercial handling guidelines [1]. The hydrochloride salt is documented to have a recommended storage condition of room temperature [2], whereas the free base often requires more stringent conditions (e.g., storage at 2-8°C for structurally related analogs) , indicating a practical advantage in long-term storage and logistics.

Stability: Salt vs. Free Base
Class-level
Room temperature storage (HCl) vs. cold-chain requirement (free base analog)
Supports storage and handling selection
Based on class-level inference; verify for specific lot
Salt selection Solid form stability Pharmaceutical intermediates

Differentiated Properties vs. Positional Isomers

The unique 2-ethoxy, 4-fluoro substitution pattern on the aniline ring confers a specific set of physicochemical properties that are distinct from its positional isomers, making it non-interchangeable in synthetic applications. For instance, the target compound (2-ethoxy-4-fluoroaniline) exhibits a calculated LogP of approximately 3.19 [1]. While direct experimental LogP data for the 4-ethoxy-2-fluoro isomer is not available, its predicted pKa is 3.86±0.10 , a property that will differ from the target compound due to the altered electronic environment of the amine group. These differences in fundamental properties directly impact behavior in applications like liquid-liquid extraction, chromatographic purification, and receptor binding assays.

Physicochemical Differentiation
Context-dependent
LogP ~3.19 (target) vs. distinct ionization profile of 4-ethoxy-2-fluoro isomer
Distinct partitioning and purification behavior
Predicted properties; experimental validation advised
Physicochemical properties Structure-property relationship Isomer comparison

Versatile Synthon for Heterocyclic Scaffolds

The compound's value is significantly enhanced by its demonstrated utility as a precursor for synthesizing privileged heterocyclic scaffolds, a feature that distinguishes it from simpler or less functionalized anilines. This specific substitution pattern makes it a versatile building block for constructing complex nitrogen-containing ring systems like benzimidazoles and quinazolines . In contrast, more basic anilines or those with different substituents may lack the necessary electronic bias for efficient cyclization or further derivatization. The ortho-fluoroaniline motif itself is a recognized versatile intermediate in the pharmaceutical and fine chemical industries [1].

Synthetic Utility
Class-level
Direct precursor for benzimidazoles, quinazolines and N-heterocycles
Enables efficient privileged-scaffold synthesis
Class-level precedent; validate in specific synthetic route
Medicinal chemistry Heterocycle synthesis Building blocks

2-Ethoxy-4-fluoroaniline HCl: Key Applications


Benzimidazole and Quinazoline Synthesis

This compound is ideally suited as a starting material for constructing complex heterocyclic scaffolds that are prevalent in drug discovery. As evidenced by its established use as a precursor for benzimidazoles and quinazolines , researchers can efficiently build focused libraries of these privileged structures for screening against biological targets like kinases or GPCRs. The pre-installed ethoxy and fluoro groups contribute to favorable drug-like properties, such as modulated lipophilicity (LogP ~3.19) [1], early in the synthetic route, thereby streamlining medicinal chemistry campaigns.

Agrochemical Intermediate Development

Fluorinated anilines are key building blocks in the design of novel herbicides and pesticides. The 2-ethoxy-4-fluoroaniline scaffold provides a unique electronic profile suitable for developing new agrochemical entities . Its enhanced stability as a hydrochloride salt simplifies large-scale handling and storage, which is a practical advantage for process chemists scaling up the synthesis of new crop protection agents.

Stable Building Block for Lab Research

For academic or industrial laboratories where long-term project continuity is essential, the room-temperature stability of this hydrochloride salt [2] makes it a more reliable procurement choice compared to less stable analogs requiring cold storage. This ensures that the chemical integrity of the building block is maintained over extended periods, reducing the risk of batch-to-batch variability in complex, multi-step syntheses.

Application
Selection Property
Validation Focus
Benzimidazole/Quinazoline Synthesis
Ethoxy/fluoro substitution pattern
Heterocycle coupling efficiency
Agrochemical Intermediate Development
Fluorinated aniline scaffold
Scalability and process compatibility
Stable Lab Building Block
Hydrochloride salt form stability
Long-term storage integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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